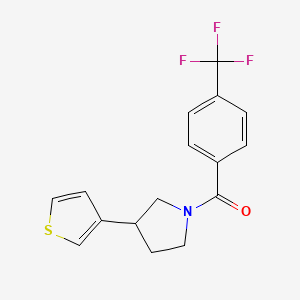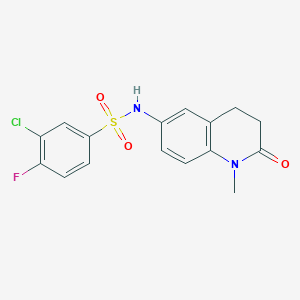![molecular formula C19H21N3O4S B2377401 3-({[1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine CAS No. 851807-54-0](/img/structure/B2377401.png)
3-({[1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-({[1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine is a useful research compound. Its molecular formula is C19H21N3O4S and its molecular weight is 387.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Optical Properties and Material Applications
A study on the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which share structural similarities with the compound , revealed these compounds exhibit remarkable optical properties. They show absorption maxima around 310 nm and 350 nm and an emission maximum between 460 and 550 nm, with a notable Stokes' shift range of 90–166 nm. These properties suggest potential applications in creating luminescent materials for various uses, highlighting the compound's relevance in material science and optical applications (Volpi et al., 2017).
Molecular Docking and Biological Activity
Research into novel biologically potent heterocyclic compounds, including pyridyl-pyrazolines and related structures, has shown that these molecules exhibit significant anticancer and antimicrobial activities. Molecular docking studies suggest these compounds could help overcome microbial resistance to pharmaceutical drugs, indicating the compound's potential in drug development and antimicrobial resistance studies (Katariya et al., 2021).
Coordination Chemistry and Supramolecular Interactions
In coordination chemistry, research on isomorphous methyl- and chloro-substituted small heterocyclic analogs has revealed the importance of chlorine-methyl (Cl-Me) exchange rule, demonstrating extensive disorder and the role of supramolecular interactions in defining molecular structure. This insight is relevant for understanding the compound's behavior in complex chemical systems and its potential applications in designing new materials and molecular architectures (Swamy et al., 2013).
Antimicrobial and Anticancer Properties
Several studies have synthesized and evaluated heterocyclic compounds, including pyrazoline derivatives, for their antimicrobial and anticancer properties. These compounds, related to the structure of interest, have shown potent activity, suggesting the compound could be a valuable addition to the search for new therapeutic agents with antimicrobial and anticancer efficacy (Hafez et al., 2016).
Properties
IUPAC Name |
[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-24-15-9-14(10-16(25-2)17(15)26-3)18(23)22-8-7-21-19(22)27-12-13-5-4-6-20-11-13/h4-6,9-11H,7-8,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSFWZSPOCVJSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN=C2SCC3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2377331.png)

![5-Tert-butyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2377333.png)

![6-PROPYL-2-[({3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIMIDIN-4-OL](/img/structure/B2377336.png)



